molecular formula C17H17NO2S2 B2449789 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide CAS No. 2097909-23-2

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide

Cat. No.: B2449789
CAS No.: 2097909-23-2
M. Wt: 331.45
InChI Key: QPNRCYURCWVHGV-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core structure Benzothiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a benzothiophene derivative with a thiophene-containing aldehyde under basic conditions, followed by reduction and subsequent amide formation. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst selection, plays a crucial role in achieving high throughput and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antidepressant.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices

Comparison with Similar Compounds

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S2/c1-17(20,9-12-6-7-21-10-12)11-18-16(19)15-8-13-4-2-3-5-14(13)22-15/h2-8,10,20H,9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNRCYURCWVHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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